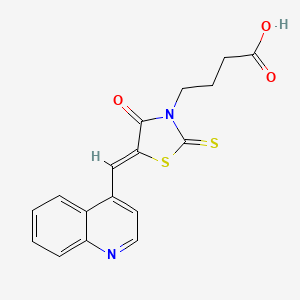

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c20-15(21)6-3-9-19-16(22)14(24-17(19)23)10-11-7-8-18-13-5-2-1-4-12(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDQRDQPJVAXBB-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves the following steps:

Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound is functionalized to introduce the necessary substituents.

Thioxothiazolidine Ring Formation: The quinoline derivative is then reacted with a thioamide and an appropriate aldehyde under acidic or basic conditions to form the thioxothiazolidine ring.

Butanoic Acid Chain Addition: Finally, the butanoic acid chain is introduced through a coupling reaction,

Biological Activity

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The structure features a thiazolidinone core, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazolidinone ring and subsequent modifications to introduce the quinoline moiety. Techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Research has shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, a study reported that similar compounds demonstrated effective activity against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2–4 µg/mL against resistant strains like Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| 4c | 2 | MRSA |

| 4d | 2 | S. aureus |

| 4e | 3 | E. faecalis |

| 4f | 4 | B. cereus |

Anti-inflammatory Activity

In addition to antibacterial effects, this compound has been evaluated for anti-inflammatory properties. A related compound, leukadherin 1 (LA1), demonstrated efficacy in reducing leukocyte recruitment during acute inflammation models in mice. This suggests that derivatives of thiazolidinones could be beneficial in managing inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of thiazolidinone derivatives and tested them against several bacterial strains. The most potent compounds were found to have MIC values significantly lower than those of traditional antibiotics like ampicillin .

- Inflammation Models : In vivo studies using LA1 showed a reduction in neointimal thickening after vascular injury in rat models, indicating potential therapeutic applications in cardiovascular diseases .

The biological activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis and modulate inflammatory pathways. The thiazolidinone core is believed to interact with key enzymes involved in these processes, leading to enhanced antibacterial and anti-inflammatory effects.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is its antibacterial properties. Research has demonstrated that derivatives of thiazolidinone compounds exhibit potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. For instance, a study highlighted the synthesis of related thiazolidinone derivatives which showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against several clinical isolates . The structural modifications in these compounds enhance their efficacy against resistant bacterial strains, making them promising candidates for antibiotic development.

Antidiabetic Potential

Research has also explored the antidiabetic potential of thiazolidinone derivatives. A study indicated that compounds featuring the thiazolidinone structure can improve insulin sensitivity and exhibit hypoglycemic effects. The mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis . This makes this compound a candidate for further investigation in diabetes management.

Antifibrillar Activity

Recent studies have investigated the antifibrillar properties of compounds similar to this compound, particularly in relation to neurodegenerative diseases like Alzheimer’s. Research has shown that certain derivatives can significantly reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. For example, specific compounds demonstrated over 90% inhibition of fibril formation at micromolar concentrations, indicating their potential as therapeutic agents against amyloid-related disorders .

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies are crucial for optimizing the biological activity of thiazolidinone derivatives. Investigations into various substituents on the quinoline and thiazolidinone moieties have revealed that specific alterations can enhance pharmacological effects while reducing toxicity. For instance, modifications to the quinoline ring have been shown to improve selectivity towards target receptors involved in inflammation and metabolic disorders .

Data Tables

Case Studies

- Antibacterial Efficacy : In a study involving a series of synthesized thiazolidinones, compounds with specific substitutions on the quinoline ring exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 2 µg/mL .

- Antidiabetic Mechanism : A compound structurally related to this compound was evaluated in diabetic rat models, showing improved fasting blood glucose levels and enhanced insulin sensitivity through PPARγ activation .

- Neuroprotective Effects : In vitro assays demonstrated that certain derivatives inhibited tau protein aggregation by more than 80%, suggesting their potential utility in treating tauopathies like frontotemporal dementia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Drug Development

Key analogs from the thiazolidinone family include:

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Key Findings :

- Substituent Impact: Replacement of the quinoline group in the target compound with indole derivatives (e.g., 5b, 5h) retains antimicrobial activity but alters target specificity. Indole-containing analogs show strong activity against Staphylococcus aureus and Candida albicans .

Comparison Highlights :

- Quinuclidine Addition: The quinuclidine group in 4f introduces steric bulk and basicity, enabling enantioselective catalysis, whereas the butanoic acid in the target compound may favor polar interactions in biological systems .

- Z-Configuration : Both compounds retain the Z-configuration, suggesting that spatial alignment is crucial for activity across diverse applications .

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using structural fingerprints, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies . For the target compound:

- Structural Fingerprints: High similarity to indole-based thiazolidinones (Tanimoto coefficient >0.7) but divergent from quaternary ammonium compounds (e.g., BAC-C12) due to core differences .

- Pharmacophore Overlap: The thioxothiazolidinone-quinoline pharmacophore may align with kinase inhibitors, while indole-based analogs target microbial enzymes .

Q & A

Basic Research Questions

Q. How can (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid be synthesized, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis of this compound involves a multi-step reaction sequence, typically starting with the condensation of quinoline-4-carbaldehyde with a thiazolidinone precursor. Key parameters include:

- Reaction Temperature : Maintaining temperatures between 60–80°C to avoid side reactions (e.g., isomerization of the Z-configuration).

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the Z-isomer .

- Yield Optimization : Pilot studies report yields of ~48% under inert atmospheres (N₂), with purity confirmed via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1250 cm⁻¹) and confirms the presence of the thioxothiazolidinone core .

- ¹H/¹³C NMR : Assigns stereochemistry (Z-configuration) via coupling constants and NOE experiments. The quinolinyl proton environments appear as distinct aromatic multiplet signals in δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₅N₂O₃S₂) with <2 ppm error .

Q. What are the hypothesized mechanisms of action for this compound based on its structural analogs?

- Methodological Answer : Analogous thiazolidinone derivatives exhibit inhibitory activity against kinases (e.g., JAK2) or redox-modulating enzymes (e.g., glutathione reductase). Proposed mechanisms include:

- Active Site Binding : The quinolinyl moiety interacts with hydrophobic pockets, while the thioxothiazolidinone core chelates catalytic metal ions (e.g., Zn²⁺) .

- ROS Scavenging : The conjugated system may stabilize free radicals, as observed in structurally similar antioxidants .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS. Half-life calculations under accelerated conditions (e.g., 40°C) predict environmental persistence .

- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents to identify photoproducts (e.g., quinoline ring oxidation) .

- Ecotoxicology : Use Daphnia magna or algal models (OECD 201/202 guidelines) to assess acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., cell line variability, assay protocols) .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) to validate reproducibility .

Q. How can computational methods like molecular docking be integrated with experimental SAR studies to optimize the compound's therapeutic efficacy?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PDB ID: 4HVD). Prioritize substituents enhancing binding affinity (e.g., electron-withdrawing groups on the quinoline ring) .

- SAR Validation : Synthesize derivatives with modified substituents (e.g., replacing quinoline with isoquinoline) and compare experimental IC₅₀ values with docking scores to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.